molecular formula C20H18N8O4 B15044480 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15044480
M. Wt: 434.4 g/mol
InChI Key: YEMNLJYOIZKQGV-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves several steps:

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide include:

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
  • 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of oxadiazole, triazole, and carbohydrazide moieties, which contribute to its diverse biological and chemical properties.

Properties

Molecular Formula

C20H18N8O4

Molecular Weight

434.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H18N8O4/c1-30-14-9-8-12(10-15(14)31-2)11-22-24-20(29)16-17(13-6-4-3-5-7-13)28(27-23-16)19-18(21)25-32-26-19/h3-11H,1-2H3,(H2,21,25)(H,24,29)/b22-11+

InChI Key

YEMNLJYOIZKQGV-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.